molecular formula C17H19N7O3 B12335851 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate

Cat. No.: B12335851
M. Wt: 369.4 g/mol
InChI Key: PHPWNBVMNTWSJB-UHFFFAOYSA-N
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Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate is a complex organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a pyrazine ring and a morpholine moiety, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the morpholine moiety: This step involves the reaction of a morpholine derivative with an intermediate compound.

    Final coupling: The final step involves coupling the pyrazine and morpholine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazine and morpholine moieties suggests it could act on multiple pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler analog with fewer functional groups.

    6-Cyanopyrazine derivatives: Compounds with similar pyrazine structures.

    Morpholine derivatives: Compounds featuring the morpholine ring.

Uniqueness

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((morpholin-2-ylmethyl)amino)nicotinate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C17H19N7O3

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(morpholin-2-ylmethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C17H19N7O3/c1-26-17(25)13-9-23-15(24-16-10-20-11(5-18)6-22-16)4-14(13)21-8-12-7-19-2-3-27-12/h4,6,9-10,12,19H,2-3,7-8H2,1H3,(H2,21,22,23,24)

InChI Key

PHPWNBVMNTWSJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1NCC2CNCCO2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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